molecular formula C41H50N7O6P B2632837 N6-Methyl-dAphosphoramidite

N6-Methyl-dAphosphoramidite

Cat. No.: B2632837
M. Wt: 767.9 g/mol
InChI Key: PTWRBAYAPDVZGR-JNTXQERPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-Methyl-dA phosphoramidite is a modified nucleoside used in the synthesis of oligonucleotides. It is a derivative of deoxyadenosine, where a methyl group is attached to the nitrogen at the sixth position of the adenine base. This modification is significant in the study of DNA methylation and epigenetics, as it mimics the natural methylation process that occurs in biological systems .

Mechanism of Action

Target of Action

N6-Methyl-dAphosphoramidite is primarily used in the synthesis of oligodeoxyribonucleotides . Oligodeoxyribonucleotides are short DNA molecules that play crucial roles in research, diagnostics, and therapeutics .

Mode of Action

This compound interacts with its targets, the oligodeoxyribonucleotides, through a process known as methylation . Methylation is a biological process where a methyl group is added to a molecule, in this case, the adenine of the oligodeoxyribonucleotide . This methylation can affect the function and behavior of the oligodeoxyribonucleotides .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis and function of oligodeoxyribonucleotides . The methylation of adenine can influence various RNA metabolism processes that affect the fate of cells, including cancer development . Therefore, the pathways affected by this compound could have significant downstream effects on cellular function and disease progression .

Pharmacokinetics

It’s known that the compound is used in vitro and is soluble in dmso . Its bioavailability would be dependent on the method of delivery when used in research or therapeutic applications .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role in the synthesis of methylated oligodeoxyribonucleotides . The methylation of adenine in these molecules can influence their stability, splicing, export, translation, and decay . These changes can have significant effects on cellular function and could potentially be leveraged for therapeutic purposes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 4°C, away from moisture and light, to maintain its stability . Furthermore, the compound’s solubility can be affected by the solvent used, with DMSO being recommended . These factors must be carefully controlled to ensure the effective use of this compound in the synthesis of oligodeoxyribonucleotides .

Biochemical Analysis

Biochemical Properties

N6-Methyl-dAphosphoramidite interacts with various enzymes, proteins, and other biomolecules in the process of oligodeoxyribonucleotide synthesis . The nature of these interactions is primarily chemical, involving the exchange and sharing of electrons during the formation of covalent bonds. The compound’s role in these biochemical reactions is crucial as it contributes to the formation of the phosphoramidite moiety, which is highly reactive towards nucleophiles .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of oligodeoxyribonucleotides These oligodeoxyribonucleotides can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its participation in the synthesis of oligodeoxyribonucleotides . It exerts its effects at the molecular level through binding interactions with biomolecules, contributing to enzyme activation during the synthesis process . Changes in gene expression may also occur as a result of the incorporation of the synthesized oligodeoxyribonucleotides into the cellular machinery.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely related to its stability and degradation over time. As a chemical compound used in the synthesis of oligodeoxyribonucleotides, it is expected to remain stable under appropriate storage conditions

Metabolic Pathways

This compound is involved in the metabolic pathway of oligodeoxyribonucleotide synthesis This process involves a series of enzymatic reactions, with this compound serving as a key intermediate The compound may interact with various enzymes or cofactors during this process

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its chemical properties and the specific cellular mechanisms involved in oligodeoxyribonucleotide synthesis . Detailed information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking.

Subcellular Localization

The subcellular localization of this compound is likely to be determined by the cellular machinery involved in oligodeoxyribonucleotide synthesis It may be directed to specific compartments or organelles based on the requirements of this process

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Methyl-dA phosphoramidite typically involves a multi-step process starting from inosine. One of the improved methods includes a five-step synthesis utilizing a 1-H-benzotriazol-1-yloxytris(dimethylamino)phosphoniumhexafluorophosphate (BOP)-mediated nucleophilic aromatic substitution (SNAr) reaction . The key steps involve:

  • Protection of hydroxyl groups.
  • Vilsmeier-type aryl chlorination.
  • Reaction with methylamine.
  • Cleavage of protecting groups.
  • Phosphoramidite protection.

Industrial Production Methods

Industrial production of N6-Methyl-dA phosphoramidite involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving automated synthesis and stringent quality control measures to ensure consistency and traceability .

Chemical Reactions Analysis

Types of Reactions

N6-Methyl-dA phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary product of these reactions is N6-Methyl-dA phosphoramidite, which can be further used in oligonucleotide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-Methyl-dA phosphoramidite is unique due to its specific application in DNA synthesis and its ability to mimic natural DNA methylation. This makes it a valuable tool in epigenetic research and the development of therapeutic oligonucleotides .

Properties

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H50N7O6P/c1-28(2)48(29(3)4)55(52-23-11-22-42)54-35-24-37(47-27-46-38-39(43-5)44-26-45-40(38)47)53-36(35)25-51-41(30-12-9-8-10-13-30,31-14-18-33(49-6)19-15-31)32-16-20-34(50-7)21-17-32/h8-10,12-21,26-29,35-37H,11,23-25H2,1-7H3,(H,43,44,45)/t35-,36+,37+,55?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWRBAYAPDVZGR-JNTXQERPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H50N7O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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